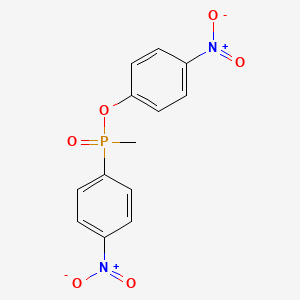
4-Nitrophenyl methyl(4-nitrophenyl)phosphinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 4-Nitrophenyl methyl(4-nitrophenyl)phosphinate involves the reaction of 4-nitrophenol with methylphosphinic dichloride under controlled conditions . The reaction typically requires an inert atmosphere and the use of a suitable solvent such as dichloromethane. The reaction mixture is stirred at a low temperature to ensure the formation of the desired product. Industrial production methods may involve scaling up this reaction with optimized conditions to achieve higher yields and purity.
Chemical Reactions Analysis
Scientific Research Applications
4-Nitrophenyl methyl(4-nitrophenyl)phosphinate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Nitrophenyl methyl(4-nitrophenyl)phosphinate involves its interaction with specific molecular targets. The nitro groups in the compound can undergo reduction to form reactive intermediates that interact with biological molecules . These interactions can lead to the inhibition of enzyme activity or the disruption of cellular processes, making the compound useful in various therapeutic applications .
Comparison with Similar Compounds
4-Nitrophenyl methyl(4-nitrophenyl)phosphinate can be compared with other similar compounds such as 4-nitrophenyl methyl(phenyl)phosphinate and dimethyl 4-nitrophenyl phosphate .
4-Nitrophenyl methyl(phenyl)phosphinate: This compound has a similar structure but with one of the nitro groups replaced by a phenyl group.
Dimethyl 4-nitrophenyl phosphate: This compound is another phosphinate derivative with two methyl groups attached to the phosphorus atom.
The uniqueness of this compound lies in its dual nitro groups, which impart distinct chemical and biological properties to the compound .
Biological Activity
4-Nitrophenyl methyl(4-nitrophenyl)phosphinate is a phosphorus-containing compound with significant implications in biological research, particularly in enzyme inhibition and neurotoxicity studies. Its structure features two 4-nitrophenyl groups attached to a methylphosphinate moiety, which enhances its reactivity and biological activity compared to other phosphonates.
The molecular formula of this compound is C13H12N2O5P. It is classified under phosphonates, which are known for their ability to undergo nucleophilic substitution reactions. The hydrolysis of this compound can yield toxic by-products such as dimethyl phosphate and 4-nitrophenol, raising concerns about its environmental and biological safety .
Enzyme Inhibition
Research indicates that this compound may interact with key enzymes such as acetylcholinesterase (AChE), leading to significant inhibition. This interaction is crucial for understanding its potential neurotoxic effects, as AChE plays a vital role in neurotransmitter regulation. Inhibition of AChE can result in the accumulation of acetylcholine, causing overstimulation of the nervous system .
Toxicity Studies
A study conducted on male and female rats assessed the acute oral toxicity of this compound. The median lethal dose (LD50) was determined to be 34.0 mg/kg for males and 12.5 mg/kg for females, indicating high toxicity levels . Clinical observations during the study revealed symptoms such as tremors, inactivity, and respiratory distress, which were dose-dependent.
| Gender | LD50 (mg/kg) | Confidence Interval (mg/kg) |
|---|---|---|
| Male | 34.0 | 24.1 - 48.0 |
| Female | 12.5 | 7.2 - 21.6 |
This data underscores the potential risks associated with exposure to this compound, necessitating careful handling and further research into its safety profile.
The mechanism by which this compound exerts its biological effects involves its interaction with specific molecular targets, particularly enzymes involved in neurotransmission. The presence of nitrophenyl groups enhances its electrophilicity, facilitating nucleophilic attack by enzyme active sites, leading to inhibition .
Case Studies
Several case studies have explored the implications of phosphonates like this compound in various contexts:
- Neurotoxicity Assessment : Research has demonstrated that phosphonates can mimic organophosphate nerve agents, leading to similar neurotoxic effects in experimental models .
- Antiviral Potential : Investigations into structurally related compounds have revealed potential antiviral activities against various viruses, suggesting that similar mechanisms may be explored for this compound .
- Environmental Impact : Studies have shown that hydrolysis products from compounds like this compound can pose ecological risks due to their toxicity and persistence in the environment .
Properties
CAS No. |
80751-41-3 |
|---|---|
Molecular Formula |
C13H11N2O6P |
Molecular Weight |
322.21 g/mol |
IUPAC Name |
1-[methyl-(4-nitrophenyl)phosphoryl]oxy-4-nitrobenzene |
InChI |
InChI=1S/C13H11N2O6P/c1-22(20,13-8-4-11(5-9-13)15(18)19)21-12-6-2-10(3-7-12)14(16)17/h2-9H,1H3 |
InChI Key |
FOSFAUMXZKVQMV-UHFFFAOYSA-N |
Canonical SMILES |
CP(=O)(C1=CC=C(C=C1)[N+](=O)[O-])OC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















